molecular formula C11H10N4O B026232 1,3-Di(pyridin-3-yl)urea CAS No. 39642-60-9

1,3-Di(pyridin-3-yl)urea

Cat. No. B026232
CAS RN: 39642-60-9
M. Wt: 214.22 g/mol
InChI Key: CJYIFBGXLCPMDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Di(pyridin-3-yl)urea and related compounds often involves strategic C-H functionalization of pyridine N-oxides and dialkylcyanamides, offering an efficient route to pyridine-2-yl substituted ureas. Such methods emphasize solvent- and halide-free conditions, ensuring an eco-friendly and atom-economical process suitable for generating a wide range of derivatives (Rassadin et al., 2016).

Molecular Structure Analysis

The molecular structure of 1,3-Di(pyridin-3-yl)urea derivatives has been elucidated through various spectroscopic techniques and crystallographic analysis. Such studies reveal that these compounds often display intramolecular hydrogen bonding and planar urea scaffolds, contributing to their stability and reactivity. Single-crystal X-ray diffraction provides insight into their crystalline state, confirming the presence of hydrogen bonds and the planarity of the urea core (Song et al., 2008).

Chemical Reactions and Properties

1,3-Di(pyridin-3-yl)urea and its analogs participate in a variety of chemical reactions, highlighting their versatility. For example, the synthesis of fluorescent pyridyl ureas involves treating halogenated aminopyridines with isocyanates, followed by coupling reactions. These compounds exhibit fluorescence shifts upon the addition of strong organic acids, demonstrating their potential as sensors (Jordan et al., 2010).

Physical Properties Analysis

The physical properties of 1,3-Di(pyridin-3-yl)urea compounds, such as solubility, melting points, and crystalline form, are crucial for understanding their behavior in different environments. These properties are influenced by the compound's molecular structure, particularly the presence of intramolecular hydrogen bonding and the planarity of the urea moiety.

Chemical Properties Analysis

The chemical properties, including reactivity towards acids/bases, nucleophilic/electrophilic sites, and participation in hydrogen bonding, are central to the application of 1,3-Di(pyridin-3-yl)urea derivatives in various chemical reactions. Their ability to form stable complexes through hydrogen bonding and π-π stacking interactions enhances their utility in supramolecular chemistry and catalysis (Corbin et al., 2001).

Scientific Research Applications

Inhibition of Soluble Human Epoxide Hydrolase (sEH)

  • Application Summary : 1,3-disubstituted ureas, such as 1,3-Di(pyridin-3-yl)urea, are known as effective inhibitors of soluble human epoxide hydrolase (sEH), a promising target in the treatment of hypertension, inflammation, and pain syndromes .
  • Methods of Application : The ureas are synthesized by the reactions of bicyclo[2.2.1]heptane-2-yl isocyanate with amines .
  • Results or Outcomes : The synthesized ureas have been found to be potent inhibitors of RNA virus replication and soluble epoxide hydrolase .

Use in Organic Light-Emitting Diodes (OLEDs)

  • Application Summary : Tridentate chelates derived from functional 1,3-dipyridin-2-yl benzene, such as 1,3-Di(pyridin-3-yl)urea, have been used in the development of heteroleptic Ir(III) phosphors for high-efficiency OLEDs .
  • Methods of Application : These chelates are synthesized and then incorporated into Ir(III) complexes. The complexes are then used in the fabrication of OLED devices .
  • Results or Outcomes : The use of these complexes in OLEDs has resulted in high electroluminescence efficiencies, suggesting their great potential for applications in multicolor OLED displays .

Antiviral Agents

  • Application Summary : 1,3-disubstituted ureas, such as 1,3-Di(pyridin-3-yl)urea, have been studied as RNA virus replication inhibitors . These compounds are considered potential antiviral agents against RNA viruses like SARS-CoV and HIV-1 .
  • Methods of Application : The ureas are synthesized by the reactions of bicyclo[2.2.1]heptane-2-yl isocyanate with amines .
  • Results or Outcomes : The synthesized ureas have been found to decelerate replication to up to 8% against control at concentrations of 250 μM .

Novel Anticancer Agents

  • Application Summary : Small molecules possessing pyridine and urea moieties, such as 1,3-Di(pyridin-3-yl)urea, have been used in the development of novel anticancer agents . These compounds have shown potent submicromolar anticancer activity against breast and colon cancer cell lines .
  • Methods of Application : The compounds are synthesized and then tested in vitro against cancer cell lines .
  • Results or Outcomes : Compound 8a exhibited an impressive GI 50 value of 0.06 μM against the MCF7 cancer cell line, while compound 8h displayed the highest cytotoxic activity against the HCT116 cell line, with a GI 50 of 0.33 ± 0.042 μM .

Use in Analytical Applications

  • Application Summary : 1,3-Di(pyridin-3-yl)urea is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
  • Methods of Application : The compound is used as a standard or reference material in various analytical techniques .
  • Results or Outcomes : The use of this compound in analytical applications helps ensure the accuracy and reliability of the results .

Treatment of Injured Mammalian Nerve Tissue

  • Application Summary : 1,3-Di(pyridin-3-yl)urea may be used for treating injured mammalian nerve tissue .
  • Methods of Application : The compound is administered as a therapeutic agent for nerve injuries .
  • Results or Outcomes : The treatment can potentially aid in the recovery of nerve function, although more research is needed to fully understand the mechanism and effectiveness .

Safety And Hazards

The safety information for 1,3-Di(pyridin-3-yl)urea includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

1,3-Di(pyridin-3-yl)urea and its derivatives have potential therapeutic applications . The design and synthesis of this group of compounds are of interest in medicinal chemistry .

properties

IUPAC Name

1,3-dipyridin-3-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c16-11(14-9-3-1-5-12-7-9)15-10-4-2-6-13-8-10/h1-8H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYIFBGXLCPMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356071
Record name 1,3-Di(pyridin-3-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di(pyridin-3-yl)urea

CAS RN

39642-60-9
Record name 1,3-Di(pyridin-3-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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